3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound belonging to the thienopyridine class. Thienopyridines are heterocyclic compounds with a wide range of biological activities, making them attractive targets for medicinal chemistry research. This specific compound has been investigated in scientific research primarily for its potential as an inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1).
3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound notable for its diverse functional groups, including an amino group, a pyrazole ring, a trifluoromethyl group, and a thieno[2,3-b]pyridine core. This compound has garnered significant interest in medicinal chemistry and materials science due to its potential biological activities and unique chemical properties, making it a valuable scaffold in drug design and development .
This compound belongs to the class of heterocyclic compounds, specifically thienopyridines. Its structure integrates multiple heteroatoms in a bicyclic framework, which contributes to its unique reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it particularly interesting for pharmaceutical applications .
The synthesis of 3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves several key steps:
Formation of Thieno[2,3-b]pyridine Core: This step often involves cyclization of a suitable precursor, such as a 2-aminopyridine derivative with a sulfur source under acidic conditions. This reaction leads to the formation of the thienopyridine structure essential for the compound's activity.
Introduction of Pyrazole Ring: The pyrazole ring can be synthesized via a condensation reaction between a hydrazine derivative and a diketone or β-ketoester. This step is crucial for establishing the core structure that contributes to the compound's biological properties.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under radical or nucleophilic conditions. This modification significantly enhances the compound's pharmacological profile by improving its solubility and membrane permeability .
The molecular formula of 3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is C₁₄H₁₂F₃N₅OS. The molecular weight is approximately 369.365 g/mol. The InChI representation of this compound is:
The structural features include:
The compound participates in various chemical reactions that can modify its structure and enhance its functionality:
Oxidative Dimerization: Recent studies have shown that 3-amino-thieno[2,3-b]pyridine derivatives can undergo oxidative dimerization when treated with oxidizing agents such as sodium hypochlorite. This reaction involves cleavage of N–H and C=C bonds, leading to the formation of new σ-bonds and complex products. The exact mechanism may vary depending on solvent conditions used during the reaction .
Functionalization Reactions: The presence of multiple reactive sites allows for further functionalization through electrophilic substitutions or nucleophilic additions. These reactions can be tailored to introduce additional functional groups that may enhance biological activity or alter solubility characteristics.
The mechanism of action for 3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity towards these targets.
The amino and carboxamide groups can form hydrogen bonds with target proteins, modulating biological pathways that lead to therapeutic effects. For instance, compounds with similar structures have been investigated for their potential as inhibitors in various biochemical pathways relevant to disease processes .
The melting point and boiling point are not well-documented but can be inferred from similar compounds within the thienopyridine family. Stability under different pH conditions should also be evaluated for practical applications in biological systems.
3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific applications:
Medicinal Chemistry: Investigated for its potential as a drug candidate due to its ability to interact with biological targets involved in various diseases.
Materials Science: Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.
Biological Research: Used as a probe in biological assays to understand enzyme mechanisms or receptor interactions due to its structural characteristics that facilitate binding.
The construction of the thieno[2,3-b]pyridine scaffold relies on established heterocyclic formation strategies, primarily involving Gewald-type reactions or transition-metal-catalyzed cyclizations. A representative approach involves the condensation of a 2-aminonicotinonitrile derivative with α-mercapto-carbonyl compounds under acidic catalysis. For the target compound, a 6-(trifluoromethyl)-substituted pyridine precursor is essential. This is typically achieved by introducing the trifluoromethyl group early in the synthesis, either at the pyridine ring formation stage or via functionalization of a preformed pyridine intermediate bearing a leaving group (e.g., chloride or bromide) [1] [6].
Alternative routes utilize Pd-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) to assemble key fragments before ring closure. For instance, a brominated pyridine intermediate can be coupled with a suitably protected thiophene building block, followed by intramolecular cyclization to form the fused thienopyridine system. The 2-carboxamide group is often introduced via hydrolysis of a corresponding ester (readily incorporated during the Gewald reaction) or through direct aminocarbonylation [5]. Critical optimization parameters include:
Table 1: Comparison of Thieno[2,3-b]pyridine Core Synthesis Routes
Strategy | Key Starting Materials | Cyclization Conditions | Advantages | Limitations | Typical Yield Range |
---|---|---|---|---|---|
Gewald Reaction | 2-Aminonicotinonitrile, α-Mercaptoketone | Base (e.g., Et₃N, morpholine), RT-Δ | Direct, fewer steps | Limited substrate scope, regiochemistry issues | 40-65% |
Pd-Catalyzed C-C Bond Formation | Halopyridine, Stannyl/Aminothiophene | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Ligand, Δ | High regiocontrol, versatile coupling partners | Cost, tin waste (Stille), air sensitivity | 55-75% |
Intramolecular Dehydrative Cyclization | Mercapto-pyridine carbonyl derivative | Acid catalyst (e.g., PPA, POCl₃), Δ | Efficient ring closure | Harsh conditions, functional group tolerance | 50-70% |
The introduction of the 1,5-dimethyl-1H-pyrazol-4-yl substituent at the 4-position of the thienopyridine core necessitates careful consideration of pyrazole reactivity and compatibility with other synthetic steps. Common approaches involve:
Table 2: Pyrazole Functionalization and Protection Strategies
Strategy | Key Reagents/Conditions | Protection Required? | Regioselectivity | Compatibility with Thienopyridine Core | Typical Yield Range |
---|---|---|---|---|---|
Suzuki Coupling (Pre-halopyrazole) | 4-Iodo-1,5-dimethylpyrazole, Pd catalyst, Base | Yes (N1) | High | Moderate (sensitive to base/Δ) | 60-80% |
Direct C-H Arylation | Pd(OAc)₂, Ligand, Oxidant, Ag salt, Δ | No | Moderate to Low | Low (harsh conditions) | 30-55% |
Cyclocondensation on Core | Dimethylhydrazine, Acid/Base catalyst | No | High | Low (acyl group stability) | 25-45% |
Incorporating the trifluoromethyl (CF₃) group at the pyridine 6-position is a critical transformation. The choice between radical and nucleophilic pathways depends heavily on the substrate's structure and the stage of the synthesis where CF₃ introduction occurs.
Umemoto or Togni Reagents: While primarily electrophilic, these shelf-stable reagents (S-(trifluoromethyl)dibenzothiophenium salts, hypervalent iodine-CF₃ compounds) can participate in radical mechanisms under reducing conditions (e.g., photocatalysis, presence of silanes) [1] [6]. Radical pathways generally offer good functional group tolerance towards the pyrazole and amide groups if performed before their introduction or under mild conditions.
Nucleophilic Trifluoromethylation: This approach is favored for displacing halogens (especially iodide or activated bromide) on the pyridine ring. Key reagents include:
Table 3: Comparison of Trifluoromethylation Pathways for Pyridine Functionalization
Pathway | Representative Reagent(s) | Mechanism | Optimal Substrate | Key Advantages | Key Challenges | Typical Yield Range |
---|---|---|---|---|---|---|
Radical (Photoredox) | CF₃I, Ru/Ir photocatalyst, Reductant | Radical addition | Electron-deficient heteroarenes, Halides | Mild conditions, good FG tolerance | Catalyst cost, optimization complexity | 50-75% |
Radical (Cu-mediated) | CF₃I, CuI, Ligand | Radical addition/Atom transfer | Aryl/Iodo-heteroarenes | Widely used, established protocols | Stoichiometric Cu, potential side reactions | 55-80% |
Radical (Langlois) | NaSO₂CF₃, TBHP, Cu catalyst | Radical addition | Electron-rich/neutral arenes, Halides | Reagent stability, low cost | Oxidant sensitivity, pH control | 40-70% |
Nucleophilic (TMSCF₃) | TMSCF₃, F⁻ source (TBAF, CsF) | SₙAr | Activated aryl/heteroaryl halides | High selectivity, commercial availability | Moisture sensitivity, F⁻ byproducts | 70-90% |
Nucleophilic (CuCF₃) | CF₃SiMe₃, CuI, Phenanthroline | Cu-mediated coupling | Aryl/Heteroaryl bromides/iodides | Broad scope, good yields | Ligand dependence, stoichiometric Cu | 65-85% |
Electrophilic/Radical | Umemoto reagent (e.g., 5a), Togni Reagent (e.g., 37) | Electrophilic substitution or Radical | Electron-rich arenes, Enolates, S-nucleophiles | Shelf-stable, controlled reactivity | Cost, limited scope for electron-poor cores | 45-75% |
The presence of electron-rich components, particularly the aminothiophene moiety within the thienopyridine core and potentially the pyrazole ring, makes the target molecule susceptible to oxidative dimerization or modification. Understanding and controlling these pathways is crucial for isolating the monomeric target compound in high purity.
Characterization of any dimeric side-products involves mass spectrometry (HRMS) for molecular weight confirmation and NMR spectroscopy (particularly ¹H, ¹³C, ¹⁹F, and 2D techniques like COSY, NOESY, HMBC) to identify the linkage (C-C vs C-S bond). Monitoring reaction mixtures over time using HPLC or UPLC is essential for detecting dimer formation early.
Table 4: Characterization Data for Target Compound and Potential Oxidative Dimer
Property | 3-Amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (Monomer) | Putative Oxidative Dimer (C-C linked) | Putative Oxidative Dimer (C-S linked) |
---|---|---|---|
Molecular Formula | C₁₅H₁₃F₃N₆OS | C₃₀H₂₆F₆N₁₂O₂S₂ | C₃₀H₂₆F₆N₁₂O₂S₂ |
Exact Mass (g/mol) | 382.0833 | 764.1666 | 764.1666 |
¹H NMR Key Features | Distinct signals: Pyrazole CH₃ (2 singlet ~2.5, ~3.8 ppm), Thieno H-5 (s, ~8.5 ppm), CONH₂ (br s). | Loss of thiophene H-5 signal; New aliphatic/vinyl signals possible. | Loss of thiophene H-5 signal; Complex aromatic pattern. |
¹⁹F NMR | Single peak (~ -60 to -65 ppm, CF₃) | Two peaks (similar chemical shift) | Two peaks (similar chemical shift) |
UV/Vis λmax | ~ 250 nm, ~ 340 nm (characteristic thienopyridine) | Shifted/Broadened peaks, possible new bands | Shifted/Broadened peaks |
HPLC Retention Time | Characteristic peak | Later eluting peak (higher MW) | Later eluting peak (similar MW) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7